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Compound of Interest

Compound Name: Olomoucine II

Cat. No.: B1233773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Olomoucine II, a potent cyclin-

dependent kinase (CDK) inhibitor, and its effects on cell cycle progression. This document

details its mechanism of action, summarizes key quantitative data, provides comprehensive

experimental protocols for its study, and visualizes the associated cellular pathways and

workflows.

Core Concepts: Mechanism of Action
Olomoucine II is a 2,6,9-trisubstituted purine analog that functions as a competitive inhibitor of

ATP binding to the catalytic subunit of CDKs. By occupying the ATP-binding pocket,

Olomoucine II prevents the phosphorylation of key substrates required for cell cycle

progression, leading to cell cycle arrest, and in many cases, apoptosis. Its inhibitory activity is

most potent against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H, making it a valuable

tool for studying the roles of these kinases in cell cycle control and transcription.[1][2] The

inhibition of these CDKs disrupts the normal progression through the G1/S and G2/M phases of

the cell cycle.[1][3]

Data Presentation
The following tables summarize the quantitative effects of Olomoucine II on CDK activity and

cell cycle distribution in various cancer cell lines.
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Table 1: Inhibitory Activity of Olomoucine II against Cyclin-Dependent Kinases

CDK/Cyclin Complex IC50 (µM)

CDK9/cyclin T 0.06

CDK2/cyclin E 0.1

CDK7/cyclin H 0.45

CDK1/cyclin B 7.6

CDK4/cyclin D1 19.8

IC50 values represent the concentration of Olomoucine II required to inhibit 50% of the kinase

activity in vitro.

Table 2: Effect of Olomoucine on Cell Cycle Distribution in Human Cancer Cell Lines
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Cell Line
Treatment
Concentrati
on (µM)

Duration
(hours)

% Cells in
G1

% Cells in S
% Cells in
G2/M

KB 3-1 50 24 Increased Decreased
No Significant

Change

MR65

(NSCLC)
10 24 Increased Decreased -

50 24 Increased Decreased -

100 24 Increased Decreased -

200 24 Increased Decreased -

CHP-212

(Neuroblasto

ma)

10 24 Increased Decreased -

50 24 Increased Decreased -

100 24 Increased Decreased -

200 24 Increased Decreased -

HL-60

(Leukemia)
High Dose 24 Decreased - Increased

HeLa

(Cervical

Cancer)

High Dose 24 Decreased - Increased

Note: "-" indicates data not specified in the cited sources. "Increased" and "Decreased" indicate

a significant change compared to untreated control cells. Specific percentages were not

consistently available across all cited literature for a direct comparison.[4][5][6][7]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

effects of Olomoucine II on the cell cycle.
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Cell Culture and Treatment
Cell Lines: Human cancer cell lines such as HeLa (cervical carcinoma), MCF-7 (breast

adenocarcinoma), HL-60 (promyelocytic leukemia), MR65 (non-small cell lung cancer), and

CHP-212 (neuroblastoma) are commonly used.

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-

1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL

streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Olomoucine II Preparation: Prepare a stock solution of Olomoucine II (e.g., 10 mM) in

dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired

final concentrations for treatment. An equivalent concentration of DMSO should be used as a

vehicle control.

Treatment: Seed cells at a desired density and allow them to adhere overnight. Replace the

medium with fresh medium containing the desired concentration of Olomoucine II or vehicle

control and incubate for the specified duration (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium
Iodide Staining
This protocol is for the analysis of DNA content to determine the percentage of cells in each

phase of the cell cycle.

Materials:

Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

Wash the cells once with ice-cold PBS.
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Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

Incubate at -20°C for at least 2 hours (or overnight).

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

Wash the cells once with PBS to remove residual ethanol.

Resuspend the cell pellet in PI staining solution.

Incubate at room temperature for 30 minutes in the dark.

Analyze the samples on a flow cytometer. The DNA content is measured by detecting the

fluorescence of PI, which is proportional to the amount of DNA.

The data is then analyzed using appropriate software to determine the percentage of cells

in the G1, S, and G2/M phases of the cell cycle.

In Vitro CDK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to measure the inhibitory effect of Olomoucine II on the

activity of specific CDK/cyclin complexes.

Materials:

Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B)

Kinase substrate (e.g., Histone H1 for CDK1, Rb protein for CDK2)

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM

DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

Olomoucine II at various concentrations

Procedure:
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Prepare a reaction mixture containing the kinase assay buffer, the specific recombinant

CDK/cyclin complex, and the kinase substrate in a 384-well plate.

Add Olomoucine II at a range of concentrations to the wells. Include a vehicle control

(DMSO).

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay Kit according to the manufacturer's instructions. This involves adding the

ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase

Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Measure the luminescence using a plate reader. The luminescent signal is proportional to

the amount of ADP produced and thus to the kinase activity.

Calculate the IC50 value of Olomoucine II by plotting the percentage of kinase inhibition

against the log concentration of the inhibitor.

Western Blot Analysis of Cell Cycle Proteins
This protocol is used to determine the effect of Olomoucine II on the expression levels of key

cell cycle regulatory proteins.

Materials:

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay reagent (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E, Cyclin B1, CDK2,

CDK4, p21, p27)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Treat cells with Olomoucine II as described in Protocol 1.

Lyse the cells in lysis buffer on ice.

Determine the protein concentration of the lysates.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the relative protein expression levels. A loading

control (e.g., β-actin or GAPDH) should be used to normalize the data.

Mandatory Visualizations
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The following diagrams, generated using the DOT language, illustrate key concepts related to

the action and analysis of Olomoucine II.
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Caption: Olomoucine II inhibits CDK1 and CDK2, blocking cell cycle progression.
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Caption: Workflow for analyzing cell cycle distribution after Olomoucine II treatment.
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Caption: Principle of an in vitro kinase assay to measure Olomoucine II activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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progression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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